molecular formula C6H16N4O3 B12643437 L-Arginine monohydrate CAS No. 681277-17-8

L-Arginine monohydrate

Cat. No.: B12643437
CAS No.: 681277-17-8
M. Wt: 192.22 g/mol
InChI Key: JVDHWXLTNDKLIZ-WCCKRBBISA-N
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Description

L-Arginine monohydrate is a naturally occurring amino acid that plays a crucial role in various physiological processes. It is a form of L-Arginine, which is essential for protein synthesis and is involved in numerous metabolic pathways. This compound is commonly found in dietary sources such as meat, poultry, fish, and dairy products. It is also available as a dietary supplement and is used for its potential health benefits, including improving cardiovascular health, enhancing athletic performance, and supporting immune function .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Arginine monohydrate can be synthesized through several methods. One common method involves the fermentation of carbohydrates using microorganisms such as Corynebacterium glutamicum. This process involves the conversion of glucose or other sugars into L-Arginine through a series of enzymatic reactions. The fermentation broth is then subjected to purification processes, including filtration, ion exchange chromatography, and crystallization, to obtain pure this compound .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale fermentation processes. The production involves the use of genetically modified strains of microorganisms that have been optimized for high yield and productivity. The fermentation process is carried out in bioreactors under controlled conditions of temperature, pH, and aeration. After fermentation, the product is purified using techniques such as ultrafiltration, ion exchange chromatography, and crystallization to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

L-Arginine monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitric oxide: Produced from the oxidation of L-Arginine, plays a crucial role in vascular and immune functions.

    L-Citrulline: A byproduct of nitric oxide synthesis, involved in the urea cycle.

    Various amino acid derivatives: Formed through reduction and substitution reactions

Scientific Research Applications

L-Arginine monohydrate has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various compounds and as a reagent in analytical chemistry.

    Biology: Studied for its role in cellular signaling, immune response, and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, erectile dysfunction, wound healing, and immune modulation.

    Industry: Used in the formulation of dietary supplements, pharmaceuticals, and cosmetics

Mechanism of Action

L-Arginine monohydrate exerts its effects through several mechanisms:

Comparison with Similar Compounds

L-Arginine monohydrate can be compared with other similar compounds such as:

    L-Citrulline: Another amino acid involved in the urea cycle and nitric oxide production. Unlike L-Arginine, L-Citrulline is more efficiently converted to L-Arginine in the body.

    L-Ornithine: An amino acid that plays a role in the urea cycle and is involved in the detoxification of ammonia. L-Ornithine is a precursor to L-Arginine.

    L-Lysine: An essential amino acid that is important for protein synthesis and immune function. .

This compound is unique due to its direct involvement in nitric oxide production and its wide range of physiological effects. Its ability to enhance blood flow, support immune function, and promote protein synthesis makes it a valuable compound in both research and therapeutic applications .

Properties

CAS No.

681277-17-8

Molecular Formula

C6H16N4O3

Molecular Weight

192.22 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate

InChI

InChI=1S/C6H14N4O2.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H2/t4-;/m0./s1

InChI Key

JVDHWXLTNDKLIZ-WCCKRBBISA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.O

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.O

Origin of Product

United States

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